3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with an isobutylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 6-methyl-1,2,4-triazin-5-ol with isobutylthiol. The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution of the hydroxyl group by the isobutylthio group. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isobutylthio group, yielding 6-methyl-1,2,4-triazin-5-ol.
Substitution: The hydroxyl group on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 6-Methyl-1,2,4-triazin-5-ol.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The isobutylthio group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The triazine ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Isopropylthio)-6-methyl-1,2,4-triazin-5-ol
- 3-(Butylthio)-6-methyl-1,2,4-triazin-5-ol
- 3-(Ethylthio)-6-methyl-1,2,4-triazin-5-ol
Uniqueness
3-(Isobutylthio)-6-methyl-1,2,4-triazin-5-ol is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The isobutylthio group provides steric hindrance and electronic effects that can affect the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C8H13N3OS |
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Molecular Weight |
199.28 g/mol |
IUPAC Name |
6-methyl-3-(2-methylpropylsulfanyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H13N3OS/c1-5(2)4-13-8-9-7(12)6(3)10-11-8/h5H,4H2,1-3H3,(H,9,11,12) |
InChI Key |
YVDQRMMHUKVRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(C)C |
Origin of Product |
United States |
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